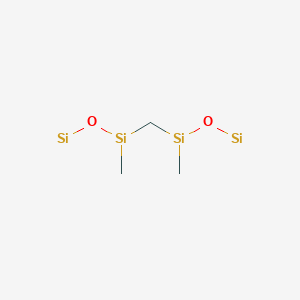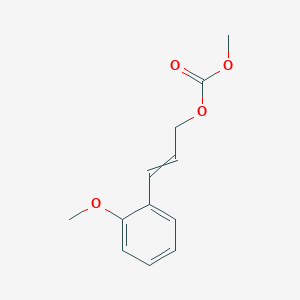
Glycyl-L-cysteinyl-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-cysteinyl-L-phenylalaninamide is a tripeptide composed of glycine, cysteine, and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-cysteinyl-L-phenylalaninamide typically involves the stepwise coupling of the amino acids glycine, cysteine, and phenylalanine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The activated amino acids are sequentially coupled to form the desired tripeptide. After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-cysteinyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amide bonds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as hydroxylamine or hydrazine can be used under mild conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with substituted amide bonds.
Scientific Research Applications
Glycyl-L-cysteinyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of Glycyl-L-cysteinyl-L-phenylalaninamide involves its ability to form stable peptide bonds and disulfide linkages. The cysteine residue’s thiol group can participate in redox reactions, influencing the compound’s biological activity. The phenylalanine residue contributes to hydrophobic interactions, affecting the compound’s binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-phenylalaninamide: Lacks the cysteine residue, thus cannot form disulfide bonds.
Glycyl-L-cysteinyl-L-tyrosinamide: Contains tyrosine instead of phenylalanine, affecting its hydrophobic interactions.
Glycyl-L-cysteinyl-L-alaninamide: Contains alanine instead of phenylalanine, altering its overall hydrophobicity.
Uniqueness
Glycyl-L-cysteinyl-L-phenylalaninamide is unique due to the presence of both cysteine and phenylalanine residues. The cysteine residue allows for redox activity and disulfide bond formation, while the phenylalanine residue contributes to hydrophobic interactions, making this compound versatile in various applications.
Properties
CAS No. |
187532-54-3 |
|---|---|
Molecular Formula |
C14H20N4O3S |
Molecular Weight |
324.40 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C14H20N4O3S/c15-7-12(19)17-11(8-22)14(21)18-10(13(16)20)6-9-4-2-1-3-5-9/h1-5,10-11,22H,6-8,15H2,(H2,16,20)(H,17,19)(H,18,21)/t10-,11-/m0/s1 |
InChI Key |
KUIVXUBKMNTGEG-QWRGUYRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CS)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CS)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


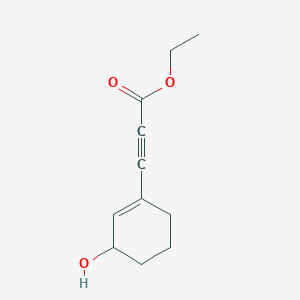
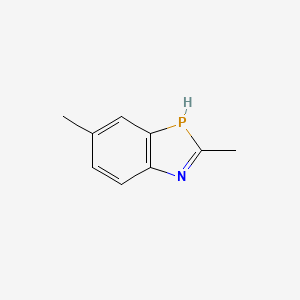
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)
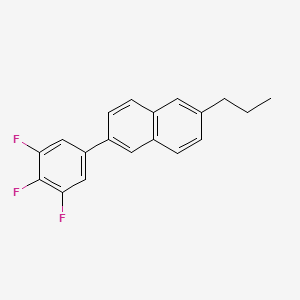
![Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate](/img/structure/B14248304.png)
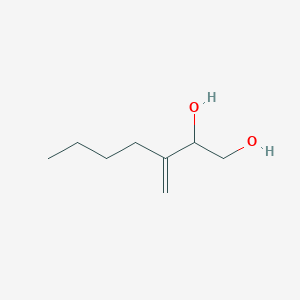
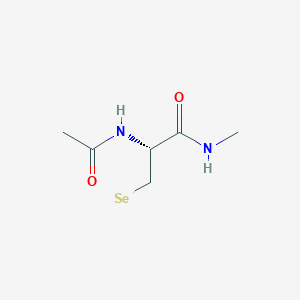
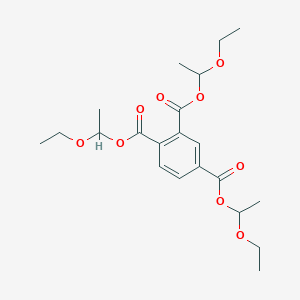
![1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14248325.png)
